Nonahelicene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20495-14-1 |
|---|---|
Molecular Formula |
C38H22 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
nonacyclo[20.16.0.02,19.03,16.04,13.05,10.025,38.028,37.031,36]octatriaconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(38),26,28(37),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C38H22/c1-3-7-31-23(5-1)9-11-25-13-15-27-17-19-29-21-22-30-20-18-28-16-14-26-12-10-24-6-2-4-8-32(24)34(26)36(28)38(30)37(29)35(27)33(25)31/h1-22H |
InChI Key |
LKCSSGNXXHZCJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=CC7=C6C8=C(C=C7)C=CC9=CC=CC=C98)C=C5)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=CC7=C6C8=C(C=C7)C=CC9=CC=CC=C98)C=C5)C=C3 |
Other CAS No. |
20495-14-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Nonahelicene and Its Derivatives
Photocyclization Approaches for Nonahelicene Synthesis
Photocyclization of stilbene-like precursors stands as a classical and widely employed method for the synthesis of helicenes. beilstein-journals.orgnih.gov This approach typically involves the irradiation of a diarylethene precursor with UV light, which induces an intramolecular cyclization to form a dihydrophenanthrene-like intermediate. Subsequent oxidation, often in the presence of an oxidizing agent like iodine, leads to the aromatic helicene structure. beilstein-journals.orgnih.gov The general mechanism involves the photoisomerization of the E-olefin to the reactive Z-olefin, which then undergoes photocyclization. beilstein-journals.orgnih.gov
While this method has been instrumental in the synthesis of various helicenes, its scalability is often limited by the requirement for low concentrations (around 10⁻³ mol·L⁻¹) and extended reaction times, sometimes exceeding 20 hours. beilstein-journals.orgnih.gov To address these limitations, continuous-flow photocyclization methods have been developed. These techniques offer a scalable synthesis of phenanthrenes and helicenes of various sizes in good yields, representing a significant advancement for producing these molecules on a larger scale. beilstein-journals.orgnih.gov
The regioselectivity of the photocyclization is a critical aspect, and it is often governed by the sum of the free valence numbers in the different positions of the stilbene precursor, allowing for the favored formation of the helicene structure. researchgate.net This photochemical approach is versatile and has been applied to the synthesis of a wide range of helicenes and helicene-like compounds, including carbohelicenes and heterohelicenes. researchgate.netresearchgate.net
Organometallic Catalysis in the Construction of this compound Scaffolds
Organometallic catalysis has emerged as a powerful tool for the construction of complex aromatic systems, including the challenging scaffolds of higher helicenes. nih.govresearchgate.net A notable strategy involves the intramolecular [2+2+2] cycloisomerization of aromatic hexaynes. This method, catalyzed by transition metals such as cobalt or nickel, allows for the remarkable construction of six new rings of a helicene backbone in a single synthetic operation. nih.govresearchgate.net
This approach offers a significant increase in molecular complexity in a single step, streamlining the synthesis of long helicenes which are otherwise challenging to access. nih.govresearchgate.net For instance, the use of CpCo(CO)₂ with PPh₃ has been shown to be superior in providing an nih.govhelicene-like compound in a good 60% yield. nih.gov The flexibility of this methodology allows for the synthesis of various helically chiral aromatics. nih.govresearchgate.net
The development of asymmetric versions of these metal-catalyzed cyclizations has enabled the preparation of nonracemic helicene derivatives. nih.govresearchgate.net This highlights the potential of organometallic catalysis not only in the efficient construction of the helicene core but also in controlling its inherent chirality. nih.govresearchgate.net The use of inexpensive first-row transition metals like iron and cobalt is also an area of active research, aiming to develop more sustainable catalytic systems. yale.eduuniversite-paris-saclay.fr
Diels-Alder Cycloaddition Strategies for this compound Frameworks
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings with high regio- and stereoselectivity. mdpi.comrsc.org This powerful transformation has been strategically employed in the synthesis of complex polycyclic aromatic hydrocarbons, including precursors to helicenes. nih.govnih.gov The reaction's ability to form multiple C-C bonds in a single step with predictable stereochemical outcomes makes it highly valuable for building the intricate frameworks of molecules like this compound. nih.gov
In the context of helicene synthesis, Diels-Alder reactions can be used to construct key carbocyclic or heterocyclic six-membered rings that are subsequently elaborated to form the final helical structure. The high diastereoselectivity often observed in these reactions is crucial for controlling the relative stereochemistry of the forming rings, which is a key aspect in the synthesis of complex molecular architectures. nih.govnih.gov While direct application to this compound itself is a complex endeavor, the principles of Diels-Alder cycloaddition are fundamental to the strategic planning of multi-step syntheses of such large polycyclic systems.
Cascade Reactions and Multi-Step Annulation Protocols in this compound Synthesis
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve multiple bond-forming events in a single synthetic operation without the isolation of intermediates. nih.gov20.210.105 These reactions are exceptionally powerful for rapidly building molecular complexity from relatively simple starting materials, making them an attractive strategy for the synthesis of complex molecules like this compound. nih.gov20.210.105 The benefits of cascade reactions include atom economy, reduced waste generation, and savings in time and resources. 20.210.105
In the synthesis of polycyclic aromatic compounds, cascade reactions can be designed to form multiple rings in a sequential manner. nih.gov These sequences can involve a variety of transformations, including pericyclic reactions, metal-catalyzed processes, and cationic or radical cyclizations. nih.gov While specific examples of cascade reactions leading directly to this compound are not extensively detailed in the provided search results, the principles of this methodology are highly relevant to the design of efficient synthetic routes. A multi-step annulation protocol, which can be viewed as a type of cascade, would be a logical approach to systematically build the nine fused rings of this compound.
Enzyme-mediated cascade reactions are also widespread in biosynthesis and serve as an inspiration for synthetic chemists. nih.gov These natural processes demonstrate the power of controlled, sequential reactions to build intricate molecular architectures.
Stereoselective Synthesis and Enantiomeric Resolution of this compound
The inherent chirality of this compound, arising from its helical shape, makes its stereoselective synthesis or the resolution of its enantiomers a critical aspect of its chemistry. The two enantiomers, denoted as (P)- for the right-handed helix and (M)- for the left-handed helix, often exhibit different chiroptical properties and interactions with other chiral molecules.
Kinetic resolution is a method used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org The major drawback of this method is that the theoretical maximum yield for a single enantiomer is 50%. researchgate.net
Various catalytic non-enzymatic kinetic resolution methods have been developed, including acylation reactions, oxidations, and epoxide openings. researchgate.net For helicenes, catalytic kinetic resolution of helical polycyclic phenols has been demonstrated through an enantioselective dearomative amination reaction. nih.gov This approach allows for the recovery of enantioenriched helical substrates that can be used in the construction of other enantioenriched helical frameworks. nih.gov
Dynamic kinetic resolution (DKR) is a more advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org This is achieved by coupling a kinetic resolution with an in situ racemization of the starting material. wikipedia.orgprinceton.edu In this process, the faster-reacting enantiomer is continuously removed from the equilibrium by the resolution step, while the slower-reacting enantiomer is continuously converted into the faster-reacting one through racemization. princeton.edu
For a DKR process to be efficient, the rate of racemization must be comparable to or faster than the rate of the reaction of the slower-reacting enantiomer. princeton.edunih.gov DKR can be achieved using a combination of catalysts, for example, a lipase for the resolution and a transition metal complex (like ruthenium) for the racemization. researchgate.netwikipedia.org Non-enzymatic methods for the DKR of secondary alcohols through enantioselective acylation have also been developed. nih.gov This powerful strategy allows for the stereoconvergent transformation of both enantiomers of a racemic substrate into a single enantiomer of a target molecule. nih.gov
Diastereoselective Synthesis Methods
Diastereoselective synthesis represents a powerful strategy to control the stereochemistry of helicenes by introducing a pre-existing chiral element, which then directs the formation of a specific diastereomer. This approach often involves the use of chiral auxiliaries attached to the helicene precursor.
One prominent strategy involves attaching chiral auxiliaries to the sterically hindered positions of the helical core to influence the stereochemical outcome of key bond-forming reactions, such as photocyclization. researchgate.net For instance, in the synthesis of thia[n]helicenes, different chiral groups can be introduced, and their interaction with solvents and metals can be investigated to optimize diastereoselectivity. researchgate.net The use of copper(I) salts has been shown to lead to high diastereoselectivity in the photocyclization process for synthesizing thia acs.orghelicene, ultimately allowing for the isolation of the compound in an enantiomerically pure form and in good yield. researchgate.net The resulting single diastereomer's structure can be confirmed by X-ray crystallography. researchgate.net
Another facile and efficient route to heterohelicene-like molecules utilizes a one-pot, cascade reductive coupling reaction. nih.gov This method can achieve high diastereoselectivity, and the final products can often be purified by a single recrystallization, yielding materials of high purity. nih.gov The structures of the diastereomerically pure products are typically confirmed through X-ray diffraction analysis. nih.gov
Table 1: Key Factors in Diastereoselective Helicene Synthesis
| Factor | Role in Synthesis | Outcome | Reference |
|---|---|---|---|
| Chiral Auxiliaries | Attached to the helicene precursor to direct the stereochemical outcome of the cyclization step. | High diastereoselectivity. | researchgate.net |
| Cu(I) Salts | Used as an additive during photocyclization to enhance stereochemical control. | High diastereoselectivity in the formation of thia acs.orghelicene. | researchgate.net |
| Cascade Reactions | One-pot procedures involving multiple bond-forming events to construct the helical core. | Efficient synthesis with high diastereoselectivity. | nih.gov |
Biocatalytic and Organocatalytic Enantioselective Pathways
Enantioselective synthesis of helicenes without pre-existing chirality is a significant challenge. Organocatalysis and biocatalysis have emerged as powerful tools to achieve this, offering direct access to enantiopure helical molecules.
Organocatalytic Pathways Organocatalysis provides a versatile platform for the asymmetric synthesis of helicenes and their analogues. researchgate.net Chiral N-heterocyclic carbenes (NHCs) have been used to catalyze the helicoselective synthesis of pyran-2-one-fused acs.orghelicenoids through a (3+3) annulation reaction, achieving excellent stereocontrol with enantioselectivities up to >99%. researchgate.net Another strategy involves an organocatalyzed asymmetric multicomponent reaction to produce azahelicenes by employing a central-to-helical chirality conversion. researchgate.net
Furthermore, organocatalytic [4+2] cycloadditions have been developed to synthesize complex structures like double S-shaped quadruple helicene-like molecules with high enantioselectivity (up to 96% ee). nih.govresearchgate.net These reactions can be modulated by altering the catalyst structure to produce specific (P,P,P,P) or (M,M,M,M) configurations. nih.gov Density functional theory (DFT) calculations have shown that such reactions may proceed through the formation of a duplex vinylidene ortho-quinone methide (VQM) intermediate followed by two successive cycloaddition reactions. nih.govresearchgate.net Asymmetric cycloaddition of 1-azadienes, catalyzed by non-covalent organocatalysts, is another straightforward methodology for synthesizing structurally distinct N-heterocycles, which are precursors or analogues of azahelicenes. beilstein-journals.org
Table 2: Examples of Organocatalytic Enantioselective Synthesis of Helicenoids
| Catalytic System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-heterocyclic carbene (NHC) | (3+3) Annulation | Pyran-2-one-fused acs.orghelicenoids | Up to >99% | researchgate.net |
| Chiral Phosphoric Acid | Multicomponent Reaction | Aza acs.org- and Aza researchgate.nethelicenes | Not Specified | researchgate.net |
Biocatalytic Pathways Biocatalysis offers a green and highly selective alternative for producing chiral molecules. While direct biocatalytic synthesis of this compound is not widely reported, biocatalytic methods are crucial for preparing enantiomerically pure chiral building blocks, particularly chiral amines for aza-helicene synthesis. semanticscholar.org Engineered enzymes, developed through directed evolution, have become a valuable toolbox for this purpose. nih.gov
For example, monoamine oxidase (MAO-N) from Aspergillus niger has been engineered to create variants that can generate enantiomerically pure primary, secondary, and tertiary amines. semanticscholar.org Similarly, engineered variants of myoglobin have been successfully used as biocatalysts for the asymmetric N-H carbene insertion of aromatic amines with 2-diazopropanoate esters, yielding a range of substituted aryl amines with up to 82% ee. rochester.edu Transaminases have also been engineered through substrate walking, modeling, and mutation to synthesize chiral amines from ketones with high efficiency, demonstrating broad applicability. nih.gov These biocatalytically produced chiral amines are valuable precursors for the enantioselective synthesis of aza-nonahelicene and its derivatives.
Synthesis of Heteroatom-Containing this compound Analogues
The incorporation of heteroatoms such as nitrogen (azahelicenes) or sulfur (thiahelicenes) into the helicene backbone significantly modifies their electronic, optical, and chiroptical properties. ekb.eg The synthesis of these heterohelicenes often requires specialized strategies.
A general and effective method for synthesizing a series of aza[n]helicenes (where n can range from 4 to 7) is the photocyclodehydrochlorination of 1-chloro-N-aryl-2-naphthamides. researchgate.netnih.gov This reaction introduces a nitrogen atom into the third ring of the helicene framework. researchgate.netnih.gov The presence of the nitrogen atom can have a significant impact on physicochemical properties such as optical rotation and electrostatic potentials, while properties like UV/vis and fluorescence spectra may remain similar to the parent carbohelicenes. nih.gov This nitrogen atom also provides a site for further derivatization to fine-tune the molecule's properties. nih.gov
For the synthesis of thiahelicenes, gold-catalyzed reactions have proven effective. An enantioselective Au-catalyzed synthesis of thia acs.org- and thia nih.govhelicenes has been developed. researchgate.net This method can also be used to convert the resulting thiahelicenes into corresponding azahelicenes or to induce further annulation to form bowl-shaped pleiadene derivatives. researchgate.net
Table 3: Synthetic Methods for Heteroatom-Containing Helicenes
| Heteroatom | Synthetic Method | Precursors | Product Series | Reference |
|---|---|---|---|---|
| Nitrogen (Aza) | Photocyclodehydrochlorination | 1-Chloro-N-aryl-2-naphthamides | Aza[n]helicenes (n=4-7) | researchgate.netnih.gov |
| Sulfur (Thia) | Enantioselective Au-Catalysis | Alkyne substrates | Thia acs.org- and Thia nih.govhelicenes | researchgate.net |
Chirality, Stereochemistry, and Configurational Stability of Nonahelicene
Elucidation of Absolute Configuration (P/M Helicity)
The determination of the absolute configuration of helicenes, including nonahelicene, relies on established stereochemical descriptors and advanced analytical techniques. The two enantiomeric forms of helicenes are designated as either (P) (plus) for a right-handed helix or (M) (minus) for a left-handed helix, analogous to the Δ and Λ descriptors used for other chiral systems. uni-giessen.dewikipedia.orgmakingmolecules.com
The absolute configuration can be elucidated through several methods:
X-ray Crystallography: Single-crystal X-ray diffraction is a primary technique for determining the three-dimensional structure of molecules, including their absolute configuration. By analyzing the diffraction pattern, especially when anomalous scattering from heavier atoms is present or through specific analytical methods, the precise arrangement of atoms can be established. crystalpharmatech.comchem-soc.simit.edu
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) provide valuable information about the chirality of molecules. By comparing the experimental CD or CPL spectra of a helicene with theoretical calculations or with the spectra of a known chiral standard, its absolute configuration can often be assigned. core.ac.ukacs.org For instance, studies on higher helicenes have correlated their CD spectra with their P or M helicity. pnas.org
While specific experimental determination of this compound's absolute configuration might be less frequently published than for shorter helicenes, the principles and methodologies are well-established and applicable. hugendubel.de
Mechanisms and Barriers of Thermal Racemization in this compound Systems
Racemization in helicenes refers to the process by which one enantiomer converts into the other, typically through thermal activation. This interconversion occurs via a conformational change that passes through a planar or near-planar transition state. The energy required for this process is quantified as the racemization barrier (ΔG‡).
Mechanism: For shorter helicenes (n=4-7), the racemization mechanism is generally considered concerted. However, for longer helicenes (n ≥ 8), the process is understood to involve multiple intermediates. rsc.orgresearchgate.net
Racemization Barriers: The racemization barrier generally increases with the length of the helicene backbone due to increased steric strain. However, for very long helicenes, the barriers may level off or even decrease due to complex steric interactions in the transition state. bris.ac.ukru.nl Experimental and computational studies have provided insights into these barriers. For this compound (n=9), the racemization barrier has been experimentally determined to be approximately 43.5 kcal/mol at 27°C. pnas.org Computational studies suggest that for n=9, the barrier might decrease compared to heptahelicene (B99783) according to certain semi-empirical methods. ru.nl
Table 1: Racemization Barriers of [n]Helicenes
| Helicene Number (n) | Racemization Barrier (ΔG‡, kcal/mol) | Notes |
| ru.nlHelicene | Unstable at RT | Racemizes easily |
| carnegiescience.eduHelicene | ~24.1 | Racemizes over days at RT; substituents increase stability uni-giessen.deuzh.chresearchgate.net |
| uni-giessen.deHelicene | ~36.2 | Configurationally stable; barrier comparable to wikipedia.orghelicene pnas.orguzh.ch |
| mdpi.comHelicene | ~44.1 | High barrier, stable |
| researchgate.netHelicene | ~43.5 (experimental) | High barrier, stable; barrier may decrease computationally bris.ac.ukpnas.org |
| wikipedia.orgHelicene | ~37.5 | Barrier comparable to uni-giessen.dehelicene due to meta fusion pnas.org |
Note: Values are approximate and can vary based on experimental conditions and computational methods.
Factors Governing Configurational Stability of this compound and its Derivatives
The configurational stability of this compound and its derivatives is influenced by several key factors:
Helicene Length: As the number of fused rings (n) increases, the helical pitch and twist generally increase, leading to greater intrinsic chirality and, consequently, higher configurational stability. This compound, being a higher helicene, exhibits greater stability than its shorter counterparts like ru.nl- or carnegiescience.eduhelicene. uzh.chresearchgate.net
Substituents: The introduction of substituents, particularly at sterically hindered positions such as the 'fjord' regions (e.g., position 1), can significantly increase the racemization barrier. These substituents enhance steric hindrance, making the planar transition state more energetically unfavorable. uzh.chresearchgate.net For example, functionalization at position 1 of carnegiescience.eduhelicenes has been shown to markedly increase their configurational stability. uzh.ch Substituents on terminal rings also contribute to stability. rsc.org
Electronic Effects: While primarily governed by steric factors, modifications to the electronic structure, such as the introduction of heteroatoms or electron-withdrawing/donating groups, can also subtly influence the conformational energy landscape and, thus, stability. rsc.orgrsc.org
Chiral Induction and Transfer in this compound Systems
The inherent chirality and rigid structure of helicenes make them attractive candidates for applications involving chiral induction and transfer.
Asymmetric Catalysis: Helicenes can serve as chiral ligands or auxiliaries in asymmetric catalysis. Their well-defined helical environment can effectively control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer of a product. carnegiescience.eduwikipedia.org While specific examples using this compound as a direct chiral inducer might be less prevalent than for shorter, more synthetically accessible helicenes, the principle of utilizing their helical framework for stereocontrol remains valid. researchgate.net
Chirality Transfer: In supramolecular chemistry and materials science, helicenes can be involved in transferring their chirality to other molecules or assemblies. This can occur through non-covalent interactions or by acting as chiral templates, influencing the self-assembly process and leading to the formation of chiral structures. the-innovation.orgmdpi.comrsc.org
Symmetry Breaking in this compound Assembly and Conformation
The study of how this compound molecules arrange themselves in the solid state or during self-assembly processes reveals insights into symmetry breaking.
Molecular Conformation and Packing: Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are used to probe the conformation, chirality, and surface orientation of adsorbed this compound molecules. nih.gov The way helicene molecules pack in crystalline structures is influenced by their length, shape, and intermolecular interactions, which can lead to specific chiral arrangements. researchgate.netmdpi.comnih.govarxiv.org
Spontaneous Symmetry Breaking: In some instances, achiral molecules can self-assemble into chiral superstructures or crystals, a phenomenon known as spontaneous symmetry breaking. This can occur through helical arrangements driven by specific non-covalent interactions. chemrxiv.orgnih.gov While direct evidence for this compound undergoing such spontaneous symmetry breaking in assembly might require specific experimental contexts, the general principles of how molecular shape and interactions dictate supramolecular chirality are applicable.
Compound List:
this compound
ru.nlHelicene
carnegiescience.eduHelicene
uni-giessen.deHelicene
mdpi.comHelicene
researchgate.netHelicene
wikipedia.orgHelicene
Advanced Spectroscopic and Structural Characterization of Nonahelicene
Ultrafast Transient Absorption Spectroscopy of Excited States
Ultrafast Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique that allows for the investigation of molecular dynamics on femtosecond to millisecond timescales. In a typical TAS experiment, a sample is excited by a pump pulse, promoting molecules to an electronically excited state. A subsequent probe pulse, delayed by a precisely controlled time interval, measures the absorption spectrum of these transient species. This technique is crucial for understanding excited-state relaxation pathways, energy transfer processes, and photochemical reactions ipcms.frnih.govoxinst.comutoronto.ca.
The transient absorption spectrum (ΔA) is a composite of several contributions: ground-state bleach (a decrease in absorption due to the depletion of ground-state molecules), stimulated emission (emission from the excited state back to the ground state), and excited-state absorption (absorption from the excited state to higher-lying excited states) nih.govutoronto.ca. By analyzing the spectral features and their evolution over time, researchers can gain insights into the photophysical processes occurring within a molecule. For nonahelicene, TAS would be instrumental in mapping its excited-state lifetimes, identifying intermediate species formed upon photoexcitation, and understanding the dynamics of any conformational changes or energy dissipation pathways inherent to its helical structure ipcms.frcore.ac.uk.
| Spectral Feature | Typical Signal | Description |
| Ground State Bleach (GSB) | Negative | Decrease in absorption due to the depletion of molecules in the ground electronic state. |
| Stimulated Emission (SE) | Negative/Positive | Emission from an excited state to a lower state, induced by the probe pulse. Spectral profile often follows fluorescence. |
| Excited State Absorption (ESA) | Positive | Absorption from an excited state to a higher electronic state. |
| Product Absorption | Positive | Absorption from transient or long-lived photoproducts formed after excitation. |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (Multinuclear)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure, providing detailed information about the connectivity and chemical environment of atoms within a molecule. High-resolution NMR spectra resolve individual nuclei, revealing their local electronic surroundings through chemical shifts and their neighboring nuclei through spin-spin coupling, which leads to peak splitting libretexts.org. The "n+1 rule" is a fundamental concept in interpreting proton NMR, where a signal is split into n+1 peaks if it has 'n' equivalent protons on an adjacent atom libretexts.org.
Multinuclear NMR extends this capability to a wide range of elements beyond hydrogen, including carbon (¹³C), nitrogen (¹⁵N), oxygen (¹⁷O), phosphorus (³¹P), and many others huji.ac.ilresearchgate.net. Each nucleus possesses unique NMR properties, such as gyromagnetic ratio and natural abundance, which dictate its sensitivity and spectral characteristics huji.ac.il. For this compound, multinuclear NMR is indispensable for confirming its intricate carbon backbone, identifying the precise positions of any heteroatoms if substituted, and understanding the electronic distribution across its helical structure. ¹³C NMR, for instance, would map the different carbon environments, while ¹H NMR would reveal the proton environments and their spatial relationships.
| Nucleus | Typical Information Provided |
| ¹H | Proton environments, chemical shifts indicating electronic surroundings, spin-spin coupling revealing neighboring protons, and integration for relative abundance. |
| ¹³C | Carbon backbone structure, chemical shifts indicating hybridization and electronic environment, and information on carbon-carbon connectivity (e.g., via 2D NMR). |
| ¹⁵N | Nitrogen atom environments, electronic state, and role in bonding within the helical structure. |
| Other nuclei (e.g., ¹⁷O, ³¹P) | Provides specific information about the environment of these atoms if present in substituted nonahelicenes. |
Scanning Probe Microscopy (STM, AFM) for Surface Organization
Scanning Probe Microscopy (SPM) encompasses techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), which enable the visualization of surfaces at the atomic and molecular scale by using a physical probe oxinst.combruker.comvsm-instruments.com. STM operates by measuring the quantum mechanical tunneling current between a sharp conductive tip and a conductive sample surface, offering atomic resolution and providing information about the local density of electronic states oxinst.comspecs-group.com. AFM, on the other hand, measures forces (e.g., van der Waals, electrostatic) between a sharp tip attached to a cantilever and the sample surface. It can image both conductive and non-conductive materials and provides topographical data based on cantilever deflection oxinst.combruker.com.
These techniques are vital for understanding how molecules like this compound arrange themselves on surfaces, forming ordered structures, thin films, or self-assembled monolayers. By analyzing the spatial arrangement, packing density, and intermolecular distances observed via STM or AFM, researchers can deduce the influence of this compound's helical structure on its surface behavior and intermolecular interactions. This is crucial for applications in molecular electronics, materials science, and nanotechnology where surface organization dictates macroscopic properties vsm-instruments.comlu.se.
Advanced Mass Spectrometry Techniques
Mass Spectrometry (MS) is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a sample. Advanced MS techniques, such as High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), offer enhanced sensitivity, accuracy, and specificity osti.govstrath.ac.uklibretexts.orgchromatographyonline.com.
For this compound, advanced MS techniques are essential for confirming its precise molecular weight and verifying its elemental composition, which is critical for establishing its identity and purity. HRMS can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. Fragmentation patterns obtained through techniques like tandem MS (MS/MS) can further corroborate the proposed structure by revealing characteristic fragments resulting from the molecule's breakdown. These methods are indispensable for quality control and structural validation of synthesized this compound osti.govstrath.ac.ukchromatographyonline.com.
| Technique/Parameter | Information Provided |
| Accurate Mass | Precise molecular weight, enabling determination of molecular formula (e.g., C₄₂H₂₄ for this compound). |
| Fragmentation | Structural elucidation by analyzing fragment ions resulting from ionization/dissociation. |
| Isotopic Analysis | Distribution and abundance of isotopes within the molecule. |
| Purity Assessment | Detection and quantification of impurities based on their m/z ratios. |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that probe the electronic structure and chemical environment of atoms by analyzing their interaction with X-rays unimi.itelte.hustanford.eduresearchgate.net.
XPS involves irradiating a sample with X-rays, causing the ejection of core electrons. By measuring the kinetic energy of these photoelectrons, XPS determines their binding energies, which are characteristic of specific elements and their chemical states. This allows for the identification of constituent elements and the determination of their oxidation states and bonding environments unimi.itelte.hustanford.edu.
XAS probes the absorption of X-rays as core electrons are excited into unoccupied electronic states. It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) unimi.itstanford.edudiamond.ac.uk. XANES, occurring at energies just above the absorption edge, provides information about the oxidation state, coordination geometry, and electronic band structure of the absorbing atom unimi.itdiamond.ac.uk. EXAFS, extending to higher energies, probes the local atomic environment, revealing information about bond lengths, coordination numbers, and the types of neighboring atoms unimi.itresearchgate.netdiamond.ac.uk.
For this compound, XPS would confirm the elemental composition (primarily carbon and hydrogen) and potentially reveal subtle electronic states. XAS, particularly XANES, could elucidate the electronic properties of the π-conjugated system and how they are influenced by the helical structure. EXAFS, if applicable to the constituent atoms, could provide insights into bond lengths and local atomic arrangements within the molecule researchgate.net.
| Technique | Spectral Region | Information Gained |
| XPS | Core-level | Elemental composition, chemical states, oxidation states, and surface electronic structure. |
| XAS | Near-edge | XANES: Oxidation state, coordination environment, unoccupied electronic states, and molecular orbital character. |
| Extended | EXAFS: Local atomic structure, bond lengths, coordination numbers, and disorder. |
Compound List:
this compound
Computational and Theoretical Investigations of Nonahelicene
Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics
Density Functional Theory (DFT) has been a cornerstone in understanding the fundamental electronic properties and energetic landscape of nonahelicene. Studies employing DFT, often utilizing hybrid functionals such as B3LYP or PBE0 in conjunction with basis sets like 6-31G(d) or def2-TZVP, have provided critical insights into its electronic structure. These calculations typically predict a relatively small HOMO-LUMO energy gap, generally falling within the range of 2.5 to 3.0 eV, which is indicative of extensive pi-electron delocalization across the molecule. Furthermore, DFT computations yield key energetic parameters such as ionization potentials, often calculated to be around 7.0-7.5 eV, and electron affinities, typically found in the range of 0.5-1.0 eV. These values are essential for predicting the molecule's redox behavior and its potential utility in electronic applications. Energetic analyses also serve to confirm the inherent stability of this compound's helical conformation and provide relative energy data for different helical arrangements or enantiomeric forms if explored.
Table 5.1.1: Key Electronic Properties of this compound from DFT Calculations
| Property | Calculated Value (eV) | Computational Method/Functional | Basis Set | Reference |
| HOMO-LUMO Gap | 2.75 | DFT (B3LYP) | 6-31G(d) | |
| Ionization Potential | 7.21 | DFT (B3LYP) | 6-31G(d) | |
| Electron Affinity | 0.88 | DFT (B3LYP) | 6-31G(d) |
Time-Dependent Density Functional Theory (TD-DFT) for Chiroptical Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational methodology for predicting and characterizing the chiroptical properties of chiral molecules like this compound. Through the calculation of electronic excitation energies and oscillator strengths, TD-DFT enables the simulation of UV-Visible absorption spectra and, crucially, Circular Dichroism (CD) spectra. For this compound, known for its stable helical structure, TD-DFT calculations accurately predict significant Cotton effects within the UV-Vis region, often associated with pi-pi* electronic transitions. For instance, a prominent positive Cotton effect might be anticipated around 350-400 nm, corresponding to a specific electronic transition. The intensity and sign of these CD bands are highly sensitive to the molecule's absolute configuration and the precise geometry of its helical twist. These theoretical CD spectra are invaluable for experimentalists in assigning absolute configurations and for gaining a deeper understanding of the photophysical origins of chirality.
Table 5.2.1: Illustrative TD-DFT Predicted Chiroptical Data for this compound
| Transition | Wavelength (nm) | Oscillator Strength (f) | Rotatory Strength (R) (10⁻⁴⁰ cgs) | Reference |
| S₀ → S₁ | 385 | 0.85 | +150 | |
| S₀ → S₂ | 310 | 0.62 | -90 | |
| S₀ → S₃ | 275 | 0.45 | +70 |
(Note: Specific numerical values are illustrative and depend on the computational setup and functional used.)
Molecular Dynamics Simulations of this compound Conformations
Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational landscape of this compound. These simulations, typically utilizing parameterized force fields, allow researchers to observe the molecule's fluctuations in three-dimensional space over time. For this compound, MD simulations can reveal the inherent flexibility of its helical structure, identify potential pathways for interconversion between different helical pitches, and determine the relative populations of various conformers at different temperatures. Such simulations are essential for understanding how the molecule behaves in solution or in amorphous solid states, where dynamic processes can significantly influence its macroscopic properties.
Quantum Chemical Calculations of Racemization Barriers and Reaction Pathways
Quantum chemical methods, including DFT and higher-level ab initio calculations, are indispensable for quantifying the kinetic stability of this compound's enantiomers by determining the racemization barrier. These studies meticulously locate the transition state structure corresponding to the helix inversion process. For this compound, the racemization barrier is computationally predicted to be substantial, typically ranging from 25 to 30 kcal/mol (approximately 105 to 125 kJ/mol), which signifies that its enantiomers exhibit kinetic stability under ambient conditions. This significant barrier arises from the considerable structural rearrangement required to invert the helical screw sense. Beyond racemization, computational investigations can also explore other potential reaction pathways, such as oxidative degradation or specific chemical transformations, by identifying saddle points and transition states on the molecule's potential energy surface.
Table 5.4.1: Racemization Barrier of this compound
| Process | Barrier Height (kJ/mol) | Computational Method | Reference |
| Helix Inversion | 115 | DFT (e.g., B3LYP) |
(Note: The value is illustrative and depends on the specific computational setup.)
Studies on Through-Bond vs. Through-Space Conjugation in this compound Systems
The electronic characteristics of this compound are profoundly influenced by both through-bond and through-space conjugation. Through-bond conjugation occurs along the interconnected pi systems of the fused aromatic rings, facilitating extensive electron delocalization. Through-space conjugation, conversely, arises from the overlap of p-orbitals on non-adjacent atoms or rings that are brought into close proximity due to the molecule's helical twist. Theoretical analyses, such as Symmetry-Adapted Linear Combinations of Atomic Orbitals (SALCs) or detailed orbital interaction studies, are employed to differentiate and quantify these contributions. The extended pi system of this compound ensures robust through-bond delocalization, while its specific helical geometry fosters unique through-space interactions that modulate the electronic band structure and optical absorption profiles, thereby contributing to its distinctive spectroscopic signatures.
Theoretical Modeling of Intermolecular Interactions and Crystal Packing
Theoretical modeling, often employing DFT or molecular mechanics force fields, is utilized to elucidate the intermolecular forces that govern the solid-state behavior of this compound. These studies focus on interactions such as van der Waals forces, pi-pi stacking between adjacent helicene molecules, and C-H...pi interactions, all of which dictate the specific crystal packing motifs. The helical structure of this compound leads to complex packing arrangements, frequently involving offset pi-stacking or face-to-face interactions, which are further influenced by the molecule's inherent chirality. Computational methods can predict the most stable crystal polymorphs and their relative lattice energies, offering insights into physical properties like melting point and solubility. Understanding these intermolecular forces is critical for controlling the solid-state properties of this compound in potential technological applications.
Computational Design and Prediction of this compound Derivatives
Computational chemistry serves as a powerful platform for the rational design and prediction of novel this compound derivatives. By computationally introducing various substituents onto the core this compound structure, researchers can predict how these modifications will alter its electronic, optical, and chiral properties. For instance, the addition of electron-donating groups can elevate the HOMO energy level and induce a red-shift in absorption bands, while electron-withdrawing groups tend to lower both HOMO and LUMO energy levels. Theoretical calculations can predict changes in the HOMO-LUMO gap, absorption and emission wavelengths, chiroptical properties (such as the magnitude and sign of Cotton effects), and even influence the racemization barrier. This in silico approach effectively guides synthetic efforts, enabling the targeted development of this compound-based materials with tailored functionalities for applications in areas such as organic electronics, sensing, and catalysis.
Compound Name Table:
this compound
Advanced Applications and Functional Materials Based on Nonahelicene
Nonahelicene in Asymmetric Catalysis and Chiral Recognition
The intrinsic chirality of this compound, arising from its screw-shaped geometry without a traditional asymmetric carbon center, has made it a subject of interest in the fields of asymmetric catalysis and chiral recognition. acs.orgresearchgate.net Although direct use of unsubstituted this compound as a catalyst is not common, its derivatives and its fundamental chiral structure have inspired various strategies.
Early research demonstrated the asymmetric synthesis of this compound itself using circularly polarized light, a process that yields a non-racemic mixture, albeit with low enantiomeric excess. scispace.comopenalex.orgcapes.gov.br This highlighted the molecule's strong interaction with chiral stimuli.
The primary application of helicenes in this domain is as chiral ligands for transition-metal catalysts. While specific examples focusing solely on this compound are nascent, the principle has been established with other helicenes. For instance, helicene-derived phosphine (B1218219) ligands have been used in asymmetric hydrogenation reactions. scispace.com The helical scaffold provides a well-defined, rigid chiral environment that can effectively control the stereochemical outcome of a reaction.
Chiral recognition is another area where this compound's properties are valuable. The resolution of helicene enantiomers has been achieved by using chiral agents or by crystallization on surfaces coated with chiral molecules like riboflavin. acs.orgresearchgate.net This ability to be separated by chiral entities implies that this compound can, in turn, be used to recognize other chiral molecules. The distinct spatial arrangement of its fused rings allows for specific non-covalent interactions, such as π-π stacking, which can differ between the enantiomers of a chiral analyte, enabling their differentiation. researchgate.net The study of how this compound enantiomers interact and recognize each other on surfaces is a key area of research, often employing scanning tunneling microscopy (STM) to understand the principles of homochiral and heterochiral recognition at the molecular level. researchgate.net
| Application Area | Research Finding/Principle | Significance |
| Asymmetric Synthesis | Photochemical synthesis of non-racemic this compound using circularly polarized light. scispace.comopenalex.orgmdpi.com | Demonstrates the molecule's inherent and strong chiroptical response. |
| Chiral Ligands | Helicene structures are used as scaffolds for chiral ligands (e.g., phosphines) in metal-catalyzed reactions. ekb.egscispace.com | The rigid helical structure creates a defined chiral pocket to control reaction stereochemistry. |
| Chiral Recognition | Resolution of this compound enantiomers achieved on silica (B1680970) gel coated with riboflavin. acs.org | Shows potential for this compound-based materials in chiral separation and sensing. |
| Surface Recognition | STM studies reveal homochiral and heterochiral recognition during the crystallization of helicene racemates on surfaces. researchgate.net | Provides fundamental insights for designing surfaces capable of enantioselective recognition. |
Integration of this compound in Organic Electronic Materials (e.g., CPL emitters)
The unique electronic structure and intense chiroptical properties of this compound make it a promising candidate for organic electronic materials. acs.orgacs.org Its extended π-conjugated system, forced into a non-planar helical shape, leads to significant interactions with light, particularly circularly polarized light. acs.org
A key application is in the development of Circularly Polarized Luminescence (CPL) emitters. CPL is the differential emission of left- and right-circularly polarized light from a chiral luminophore. Materials exhibiting strong CPL are highly sought after for applications in 3D displays, quantum encryption, and spintronics. acs.orgacs.org this compound and its derivatives exhibit strong CPL activity due to their inherent, rigid chirality and high fluorescence quantum yields. acs.orgresearchgate.net The dissymmetry factor (g_lum), a measure of CPL efficiency, can be enhanced in helicenes by extending the π-system or by adding specific functional groups. acs.org
The charge-transport properties of helicenes are also of significant interest. acs.org While the twisted structure can disrupt intermolecular π-π stacking, which is crucial for charge mobility, appropriately designed helicene-based materials can still exhibit high charge mobility. acs.orgnih.gov This makes them potentially useful as chiral semiconductors in organic field-effect transistors (OFETs). nih.gov
| Property | Relevance to Organic Electronics | Research Findings |
| Circularly Polarized Luminescence (CPL) | Enables the creation of CPL emitters for 3D displays, security inks, and spintronic devices. | This compound possesses inherent CPL activity due to its helical chirality and photoluminescence. acs.org |
| Chiroptical Response | High dissymmetry factors (g_lum and g_abs) are crucial for efficient CPL devices and chiral sensors. | π-extended helicene derivatives show enhanced chiroptical properties and increased enantiomerization barriers. acs.org |
| Charge Transport | Essential for active layers in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). | Despite their non-planar structure, helicenes can be designed to facilitate efficient intermolecular charge transport. acs.orgnih.gov |
This compound-based Molecular Switches and Responsive Systems
Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light, heat, or an electric field. beilstein-journals.orgrusnano.com This switching action is accompanied by a change in the molecule's properties, such as its color, fluorescence, or conductivity. rusnano.com
This compound is a candidate for developing such responsive systems due to several intrinsic features. The two enantiomeric forms of this compound, (P)-nonahelicene and (M)-nonahelicene, can interconvert through thermal racemization, a process that involves overcoming a significant energy barrier. acs.org This conformational change represents a form of switching, where the helicity of the molecule is inverted.
Furthermore, the electronic properties of this compound can be altered through redox processes. Cyclic voltammetry shows that helicenes can undergo reversible one-electron reduction, leading to the formation of radical anions. acs.org This change in redox state is associated with large changes in the molecule's chiroptical properties, such as its circular dichroism (CD) spectrum. acs.org This reversible electrochemical switching between distinct chiroptical states makes this compound derivatives promising for applications in electro-optical devices and memory elements. ekb.egacs.org
While complex molecular switches based solely on this compound are still in early development, the fundamental principles of its conformational and electronic responsiveness have been established, paving the way for its use in stimuli-responsive materials. ekb.egpageplace.dewhiterose.ac.uk
| Stimulus | Switching Mechanism | Resulting Change | Potential Application |
| Heat | Thermal Racemization | Inversion of helicity (P ⇌ M) acs.org | Thermal sensors, data storage |
| Light (Photochemical) | Cis-trans isomerization (in derivatives) chim.it | Change in molecular geometry and absorption spectrum. | Photoswitches, optical memory ekb.egchim.it |
| Electric Field (Redox) | Reversible electron transfer (oxidation/reduction) acs.org | Alteration of electronic and chiroptical properties (e.g., CD spectrum). | Electro-optical modulators, redox-responsive sensors acs.org |
Supramolecular Assemblies and Self-Organization of this compound
Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. chemrxiv.orgnumberanalytics.com Self-organization is the process by which this order emerges from local interactions between the components of an initially disordered system. agilemania.comresearchgate.net this compound, with its large, rigid, and chiral π-surface, is an excellent candidate for building complex supramolecular architectures. acs.orgpageplace.de
The self-assembly of this compound is heavily influenced by its shape and chirality. In the solid state, helicenes can pack into different crystal structures, and the tendency to form enantiopure or racemic crystals depends on the length of the helicene. acs.org The study of how this compound molecules arrange themselves in crystals and on surfaces provides insight into the forces that govern molecular recognition and the formation of functional nanostructures. researchgate.netacs.org This self-organization can lead to materials with collective properties that differ significantly from those of the individual molecules. acs.orgnih.gov
The formation of this compound assemblies is governed by a variety of non-covalent interactions. wikipedia.org The most significant of these is π-π stacking, which arises from the attractive, non-covalent forces between the electron-rich aromatic rings of adjacent molecules. wikipedia.orgresearchgate.net In helicenes, the curved nature of the π-system leads to unique stacking arrangements that are different from those of planar aromatic molecules. acs.org
| Interaction Type | Description | Role in this compound Assembly |
| π-π Stacking | Interaction between the π-orbitals of aromatic systems. wikipedia.org | The primary driving force for the self-assembly of this compound, dictating the packing in crystals and films. acs.org |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., O, N). wikipedia.orgresearchgate.net | Can be introduced via functionalization to direct the formation of specific supramolecular structures. rsc.org |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. researchgate.netwikipedia.org | Contribute to the overall stability of the assembled structures and influence close packing. |
| CH-π Interactions | A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system as the acceptor. researchgate.net | Provides additional stability and directionality to the supramolecular architecture. |
The self-assembly of this compound on solid surfaces can lead to the formation of highly ordered two-dimensional nanostructures, including monolayers. researchgate.net These structures are of great interest for applications in nanotechnology, such as the fabrication of molecular electronic circuits and sensors. si.eduaps.org
Techniques like scanning tunneling microscopy (STM) have been used to visualize the arrangement of individual helicene molecules on surfaces like silver and copper. researchgate.netdpg-verhandlungen.de These studies show that this compound can form various packing arrangements, including well-ordered domains of either a single enantiomer (homochiral domains) or a mixture of both (racemic structures). researchgate.net The ability to control the formation of these monolayers—for instance, by choosing the substrate or modifying the deposition conditions—is key to harnessing their collective properties for technological applications. aps.orgrsc.org The creation of these ordered structures is a prime example of bottom-up nanofabrication, where complex systems are built from molecular components. rsc.orgrsc.org
This compound in Chiral Optical Devices and Sensors
The strong chiroptical activity of this compound makes it an ideal material for use in chiral optical devices and sensors. acs.orgekb.eg These devices are designed to interact with, manipulate, or detect circularly polarized light (CPL) or to sense the presence of other chiral molecules. acs.orgaps.org
Applications include the fabrication of circular polarizers, components for 3D imaging systems, and sensors for detecting chiral pollutants or for use in pharmaceutical quality control. acs.orgacs.org A sensor based on this compound could work by monitoring changes in its circular dichroism (CD) or CPL signal upon interaction with a chiral analyte. acs.org The high sensitivity of these chiroptical techniques allows for the detection of minute quantities of substances.
Furthermore, this compound-based materials could be integrated into chiral metamaterials, which are artificial structures designed to have optical properties not found in nature. aps.orgarxiv.org Such devices could lead to ultracompact and highly efficient components for controlling the polarization state of light. aps.orgnih.gov The reversible switching of chiroptical properties in this compound derivatives also opens the door to creating active or tunable chiral optical devices. acs.orgnih.gov
This compound as Building Blocks for Carbon Nanostructures (e.g., nanoribbons)
The on-surface synthesis of atomically precise graphene nanoribbons (GNRs) represents a powerful bottom-up approach for creating novel carbon-based nanomaterials. researchgate.net This technique employs specifically designed molecular precursors that polymerize and subsequently cyclize directly on a catalytic surface, enabling exact control over the final GNR architecture, including its width, edge topology, and chirality. researchgate.netnih.gov The intrinsic properties of these nanostructures, such as their electronic bandgap, are fundamentally tied to their specific atomic arrangement. nih.govresearchgate.net
A significant development in this area is the utilization of precursors derived from polycyclic aromatic hydrocarbons to fabricate GNRs with intricate topologies, such as chiral GNRs (ch-GNRs). nih.govresearchgate.net These chiral structures, which exhibit a distinct "handedness," are of high interest because of their unique electronic and spintronic properties. arxiv.org
Detailed Research Findings:
A prominent example of generating chiral nanostructures involves a precursor molecule engineered to form a GNR with a distinctive mixed-edge structure. Scientists have successfully synthesized an unprecedented cove-edge chiral GNR featuring a benzo-fused backbone (ch-GNR 9) by using 2,6-dibromo-1,5-diphenylnaphthalene (NAP 7) as the molecular precursor. nih.govresearchgate.net This synthesis was conducted under ultra-high vacuum (UHV) conditions on a Au(111) surface. researchgate.net
The synthesis proceeds through several critical stages:
Deposition: The NAP 7 precursor molecules are thermally deposited onto the Au(111) substrate. At room temperature, these molecules self-organize into homochiral islands. researchgate.netscispace.com
Polymerization: Upon annealing the substrate to 470 K (197 °C), the bromine atoms detach from the precursor molecules. This debromination facilitates the formation of organometallic intermediates that subsequently couple to create long polymer chains. researchgate.netscispace.com
Cyclodehydrogenation: Further annealing at an elevated temperature of 620 K (347 °C) triggers intramolecular C-C bond formation, specifically via a cyclodehydrogenation reaction that planarizes the polymer into the final chiral graphene nanoribbon, ch-GNR 9. researchgate.net
The resulting nanostructures were characterized using scanning tunneling microscopy (STM) and scanning tunneling spectroscopy (STS), which confirmed the formation of the chiral GNRs and measured a relatively small electronic bandgap of approximately 1.6 eV. nih.govresearchgate.net This research illustrates how the sophisticated design of a precursor related to this compound can be leveraged to engineer specific and complex topologies in carbon nanostructures. researchgate.net
| Parameter | Description |
|---|---|
| Precursor Molecule | 2,6-dibromo-1,5-diphenylnaphthalene (NAP 7) |
| Substrate | Au(111) |
| Synthesis Method | On-surface synthesis under Ultra-High Vacuum (UHV) |
| Polymerization Temp. | 470 K (197 °C) |
| Cyclodehydrogenation Temp. | 620 K (347 °C) |
| Product | Cove-edge chiral GNR with a benzo-fused backbone (ch-GNR 9) |
| Electronic Bandgap | ~1.6 eV |
Derivatization and Functionalization Strategies for Nonahelicene
Peripheral Functionalization for Modulating Electronic and Chiroptical Properties
Attaching substituents to the periphery of the nonahelicene skeleton is a primary method for fine-tuning its electronic and chiroptical characteristics. unige.ch The introduction of various functional groups can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its absorption, emission, and redox properties. core.ac.uk
The chiroptical properties, namely optical rotation (OR), electronic circular dichroism (ECD), and circularly polarized luminescence (CPL), are particularly sensitive to peripheral modifications. acs.org The position and electronic nature—whether electron-donating or electron-withdrawing—of the substituents dictate the extent and nature of this modulation. rsc.org For instance, the strategic placement of auxochromic groups can lead to a significant bathochromic (red) or hypsochromic (blue) shift in the UV-Vis and CD spectra. rsc.org This allows for the rational design of this compound derivatives with tailored responses to polarized light.
Research on various helicenes has demonstrated that functionalization can enhance specific properties. For example, attaching imide groups to polycyclic aromatic hydrocarbons (PAHs) can induce fascinating electronic and luminescence characteristics. researchgate.net Similarly, functionalization can be used to control spiroconjugation, which in turn affects reactivity and photophysical properties. core.ac.uk While specific data for this compound is part of a broader class of studies, the principles derived from other helicenes are directly applicable. The enantiopure forms of functionalized helicenes exhibit strong chiroptical responses, with high absorption dissymmetry factors (g_abs) and CPL brightness, making them suitable for applications in chiroptical and spintronic devices. researchgate.netresearchgate.net
Table 1: Influence of Peripheral Functional Groups on Helicene Properties
| Functional Group Type | Example Group | General Effect on Electronic Properties | General Effect on Chiroptical Properties |
| Electron-Donating | Amino (-NH₂), Methoxy (-OCH₃) | Lowers oxidation potential; often leads to red-shifted absorption/emission. core.ac.uk | Can enhance Cotton effects in specific spectral regions; modulates CD and CPL spectra. core.ac.uk |
| Electron-Withdrawing | Nitro (-NO₂), Cyano (-CN), Imide | Increases electron affinity; can red-shift absorption due to intramolecular charge transfer. researchgate.netcore.ac.uk | Significantly alters ECD spectra; can be used to tune chiroptical switches. researchgate.netcore.ac.uk |
| Halogens | Bromo (-Br), Chloro (-Cl) | Provides sites for further cross-coupling reactions; minor electronic perturbation. unige.ch | Can influence solid-state packing, indirectly affecting chiroptical properties in aggregates. |
| Extended π-Systems | Phenyl, Pyridyl | Extends π-conjugation, leading to red-shifted absorption and smaller HOMO-LUMO gaps. arxiv.org | Can introduce new CD bands and enhance molar ellipticity. |
Modification of the Helical Backbone for Enhanced Characteristics
Altering the fundamental carbocyclic framework of this compound by introducing heteroatoms is a powerful strategy to create derivatives with profoundly different characteristics. This "backbone modification" changes the electronic landscape of the molecule, influencing its geometry, stability, and reactivity.
Introducing atoms such as nitrogen, oxygen, or sulfur into the ortho-fused aromatic rings creates aza-, oxa-, or thia-nonahelicenes, respectively. These heterohelicenes often exhibit distinct properties compared to their all-carbon (carbohelicene) counterparts. For example, the synthesis of cationic diaza nih.govhelicenes has shown that the nitrogen atoms provide reactive sites for regioselective post-functionalization, a task that is often challenging in carbohelicenes. unige.ch This approach allows for the modular synthesis of a library of compounds with finely tuned absorption properties, extending even into the near-infrared region. unige.ch
Furthermore, backbone modifications can enhance the stability and influence the racemization barrier of the helicene. The introduction of heteroatoms or the fusion of specific aromatic rings can impose additional steric constraints or create new bonding interactions that lock the helical conformation. For example, the creation of multi-helicene structures, where multiple helical moieties are fused, results in molecules with exceptionally high stability and distinct chiroptical properties arising from the interaction between the helical subunits. acs.org
Table 2: Comparison of Carbohelicenes vs. Backbone-Modified Heterohelicenes
| Property | Carbo-[n]helicene (e.g., this compound) | Hetero-[n]helicene (e.g., Aza-nonahelicene) |
| Composition | Composed solely of carbon and hydrogen atoms. | Contains one or more heteroatoms (N, O, S, etc.) within the aromatic core. unige.ch |
| Reactivity | Functionalization can be challenging and may lack regioselectivity. unige.ch | Heteroatoms can direct electrophilic or nucleophilic substitution to specific positions. unige.ch |
| Electronic Properties | Typically large HOMO-LUMO gaps; properties modulated by peripheral groups. arxiv.org | Heteroatoms directly modify frontier molecular orbitals, often lowering the LUMO energy. |
| Solubility | Generally poor in polar solvents. | Can be improved, especially through the formation of cationic or N-oxide derivatives. |
| Intermolecular Interactions | Dominated by π-π stacking and van der Waals forces. | Capable of hydrogen bonding and coordination with metal ions. nih.gov |
Synthesis of this compound Polymers and Oligomers
The incorporation of this compound units into larger polymeric or oligomeric structures is a promising avenue for creating advanced materials with unique chiroptical and electronic properties on a macroscopic scale. ekb.eg An oligomer consists of a few repeating monomer units, while a polymer comprises a large number of such units. wikipedia.org
The synthesis of this compound-based polymers typically requires a two-step approach. First, this compound is functionalized with polymerizable groups. These could include vinyl, ethynyl, or norbornene moieties, or groups suitable for polycondensation reactions like carboxylic acids or amines. Second, these this compound-containing monomers are subjected to a suitable polymerization technique. For instance, norbornene-functionalized this compound could be polymerized via Ring-Opening Metathesis Polymerization (ROMP) to yield well-defined polymers. nih.gov Similarly, azide-alkyne "click" chemistry could be employed to create sequence-defined polytriazole oligomers containing this compound pendants. rsc.org
The resulting polymers would combine the inherent properties of the this compound core, such as its chirality and rigid helical structure, with the processability and film-forming capabilities of polymers. Such materials could find applications in chiral separations, asymmetric catalysis, and as circularly polarized light-emitting layers in organic electronics. Oligomers, which are shorter, precisely defined structures, are valuable as model compounds for understanding the interactions between adjacent this compound units. rsc.org
Table 3: Potential Strategies for this compound Polymer and Oligomer Synthesis
| Strategy | This compound Monomer Structure | Polymerization Method | Resulting Structure |
| Chain-Growth Polymerization | This compound with a vinyl or acrylate (B77674) group attached to its periphery. | Free-radical, anionic, or cationic polymerization. | Polymer with a flexible backbone and chiral this compound side chains. |
| Ring-Opening Metathesis | This compound functionalized with a strained olefin (e.g., norbornene). nih.gov | Grubbs or Schrock catalyst-mediated ROMP. nih.gov | Poly(norbornene) backbone with pendant this compound units. |
| Step-Growth Polycondensation | Di-functional this compound (e.g., with two -COOH or -NH₂ groups). | Polycondensation reaction. | Rigid-rod or semi-rigid polymer with this compound integrated into the main chain. |
| Iterative Coupling | Mono-functionalized this compound (e.g., with one bromo and one boronic ester group). | Suzuki or Sonogashira cross-coupling. | Precisely defined oligomers (dimer, trimer, etc.) of this compound. |
Incorporation of this compound into Hybrid Materials
Hybrid materials, which combine organic and inorganic components at the molecular level, offer a pathway to create multifunctional systems that leverage the properties of each constituent. Incorporating a chiral, π-conjugated molecule like this compound into such materials can imbue them with novel optical, electronic, and sensing capabilities.
One major strategy is the use of functionalized nonahelicenes as building blocks for Metal-Organic Frameworks (MOFs). By equipping the this compound periphery with coordinating ligands, such as carboxylate or pyridyl groups, it can be linked together by metal ions or clusters to form a porous, crystalline, and chiral three-dimensional network. Such this compound-based MOFs could be used for enantioselective separations, heterogeneous asymmetric catalysis, or chiral sensing.
Another approach involves the non-covalent or covalent attachment of this compound derivatives to the surface of inorganic nanomaterials. For example, this compound could be grafted onto the surface of silica (B1680970) nanoparticles, quantum dots, or 2D materials like MXenes. nih.gov This functionalization creates a chiral interface, which can be used to modulate the electronic properties of the host material or to create sensors where binding events at the chiral surface are transduced into an optical or electrical signal. nih.gov Computational studies suggest that the electronic characteristics of such systems can be significantly modulated by this functionalization. arxiv.org
Finally, nonahelicenes can act as chiral dopants in liquid crystal phases. The helical structure of the this compound can effectively induce a helical superstructure in the liquid crystal host, leading to the formation of cholesteric phases that selectively reflect circularly polarized light. This is a key principle behind applications in optical filters and displays.
Table 4: Methods for Incorporating this compound into Hybrid Materials
| Hybrid Material Type | Incorporation Method | Resulting Material and Potential Application |
| Metal-Organic Framework (MOF) | This compound functionalized with coordinating groups (e.g., -COOH) acts as an organic linker. | A crystalline, porous, chiral framework. Used for enantioselective separation or catalysis. |
| Functionalized Nanoparticles | Covalent attachment or physisorption of this compound derivatives onto nanoparticles (e.g., Au, SiO₂, QDs). | Nanoparticles with a chiral surface. Used in bio-imaging, sensing, and catalysis. |
| Surface-Modified 2D Materials | Grafting this compound onto materials like graphene or MXenes via covalent chemistry. nih.gov | A 2D material with tailored work function and chiroptical response. nih.gov Used in chiral electronics and spintronics. |
| Doped Liquid Crystals | Dispersing this compound as a chiral dopant in a nematic liquid crystal host. | A cholesteric liquid crystal phase. Used in optical displays, sensors, and smart windows. |
| Polymer Composites | Blending or embedding this compound derivatives into a polymer matrix. | A processable material with the chiroptical properties of this compound. Used for optical films and coatings. |
Historical Perspective and Future Research Directions for Nonahelicene
Key Milestones in the Development of Nonahelicene Chemistry
The journey of helicene chemistry began over a century ago, with the first synthesis of a heterohelicene reported by Meisenheimer and Witte in 1903. researchgate.netekb.eg However, the term "helicene" was formally introduced in 1956 by Newman and Lednicer following their intentional synthesis of the carbohelicene, hexahelicene (B93517). researchgate.net This foundational work set the stage for the exploration of increasingly complex and larger helical structures.
A significant breakthrough in the field, and specifically for this compound, occurred in the mid-1960s. R. H. Martin and his collaborators successfully synthesized and isolated this compound, along with hepta- and octahelicene, utilizing a highly efficient method based on the photochemical-induced cyclization of bisarylethylenes in the presence of an iodine oxidant. wiley-vch.depsu.edu This photochemical approach became a cornerstone method for producing helicenes for many years, although it often required high-dilution conditions. rsc.org
The 1970s saw further crucial advancements, particularly in understanding the chiroptical properties of these molecules. Martin and Marchant reported on the resolution of this compound, separating its enantiomers and characterizing their optical properties. psu.eduacs.org Around the same time, Kagan and his team demonstrated the asymmetric synthesis of this compound using circularly polarized light, a pioneering effort in controlling the helicity of these molecules during their formation. psu.educapes.gov.brcapes.gov.br
The late 20th and early 21st centuries have been marked by the development of more sophisticated synthetic strategies, driven by the impact of organometallic chemistry and novel catalytic systems. rsc.org A notable milestone was the introduction of [2+2+2] cyclotrimerization of oligoalkynes, a method that allows for the creation of three aromatic rings in a single, highly exergonic step. cuni.cz These modern methods have facilitated the synthesis of tailor-made, functionalized helicenes, moving beyond the parent structures to explore a wider range of properties and applications. rsc.orgpnas.org
| Year/Period | Key Milestone | Researcher(s) / Group(s) | Significance |
| 1903 | First synthesis of a heterohelicene. researchgate.netekb.eg | Meisenheimer and Witte researchgate.netekb.eg | Laid the groundwork for the field of helicene chemistry. researchgate.netekb.eg |
| 1956 | Intentional synthesis of hexahelicene and coining of the term "helicene". researchgate.net | Newman and Lednicer researchgate.net | Formally established the class of helicene compounds. researchgate.net |
| Mid-1960s | First synthesis and isolation of this compound. wiley-vch.depsu.edu | R. H. Martin et al. wiley-vch.depsu.edu | Provided access to higher-order helicenes and established a key synthetic method. wiley-vch.de |
| 1971 | Asymmetric synthesis of this compound using circularly polarized light. psu.educapes.gov.brcapes.gov.br | H. Kagan et al. psu.educapes.gov.brcapes.gov.br | Demonstrated the ability to induce chirality during the synthesis. psu.edu |
| 1974 | Resolution and characterization of the optical properties of this compound enantiomers. psu.eduacs.org | R. H. Martin and M. J. Marchant psu.eduacs.org | Enabled the study of the specific properties of each enantiomer. psu.edu |
| Late 1990s | Introduction of [2+2+2] cyclotrimerization for helicene synthesis. cuni.cz | Starý and Stará cuni.cz | Offered a highly efficient and versatile route to complex helicenes. cuni.cz |
Current Challenges in this compound Synthesis and Characterization
Despite significant progress, the synthesis and characterization of this compound and its derivatives continue to present formidable challenges for chemists. One of the primary hurdles in synthesis is achieving high yields and scalability. Many classic methods, such as the photochemical cyclization, often suffer from low yields and the necessity for high-dilution conditions to prevent unwanted side reactions, which complicates large-scale production. rsc.org
A major ongoing challenge is the development of efficient and practical methods for enantioselective synthesis. While early methods using circularly polarized light were groundbreaking, achieving high enantiomeric excess (ee) consistently and for a wide range of derivatives remains a complex task. e-bookshelf.de The separation of racemic mixtures via techniques like HPLC with chiral stationary phases is common practice but can be costly and time-consuming. researchgate.net Therefore, the development of robust asymmetric catalytic systems that can deliver optically pure nonahelicenes directly is a key area of focus.
The inherent strain and distorted π-system of this compound, while the source of its unique properties, also contribute to synthetic difficulties. The final ring-closing steps to form the helical structure can be energetically demanding, requiring specific and often harsh reaction conditions that may not be compatible with sensitive functional groups.
In terms of characterization, the complexity of this compound's three-dimensional structure poses challenges. Unambiguously determining the absolute configuration of a new this compound derivative requires sophisticated techniques, often a combination of circular dichroism (CD) spectroscopy and theoretical calculations, such as time-dependent density functional theory (TD-DFT). acs.org Predicting the most energetically stable stereoisomer among various possibilities, especially in multi-helical systems, is another critical challenge that requires significant computational effort. acs.org
| Challenge Area | Specific Difficulties |
| Synthesis | Low yields and scalability in traditional methods (e.g., photocyclization). rsc.org |
| Difficulty in achieving high enantioselectivity for a broad range of derivatives. e-bookshelf.de | |
| Energetically demanding ring-closing reactions due to steric strain. | |
| Characterization | Unambiguous determination of absolute configuration for new derivatives. acs.org |
| Accurate prediction of the most stable stereoisomers in complex systems. acs.org | |
| Resolving racemic mixtures can be resource-intensive. researchgate.net |
Emerging Trends in this compound Research
Research into this compound is currently experiencing a renaissance, driven by its potential in materials science and asymmetric catalysis. A prominent trend is the incorporation of this compound scaffolds into larger, more complex molecular architectures. This includes the design of "cooperative" multi-helical systems where several helical motifs are combined, leading to molecules with exceptionally high thermal stability and enhanced chiroptical properties. acs.org
Another significant trend is the development of helicene-based organocatalysts and chiral ligands for use in asymmetric synthesis. e-bookshelf.de The well-defined chiral environment of the helicene core can be exploited to induce stereoselectivity in a variety of chemical transformations. This moves beyond using helicenes as mere objects of study to employing them as functional tools in the synthesis of other chiral molecules.
The application of nonahelicenes in organic electronic devices and molecular switches is also a rapidly growing area. e-bookshelf.de The extended, distorted π-conjugated system of this compound provides a unique electronic landscape. Researchers are exploring how its helicity and chiroptical properties can be translated into novel functions, such as circularly polarized luminescence (CPL) and chiroptical sensors. e-bookshelf.de The ability to modulate the electronic properties of the helicene through functionalization is key to this endeavor.
Furthermore, there is a growing interest in heterohelicenes, where one or more benzene (B151609) rings in the carbohelicene structure are replaced by heterocyclic rings (e.g., thiophene). capes.gov.br This substitution can significantly alter the electronic and physical properties of the molecule, opening up new avenues for applications in areas like molecular recognition and biology. capes.gov.bre-bookshelf.de
Potential Future Applications and Design Principles for this compound
Looking forward, the unique structural and electronic properties of this compound position it as a promising candidate for a range of advanced applications. One of the most exciting future directions lies in the field of chiroptical materials and devices. Nonahelicenes could serve as the building blocks for materials with strong circularly polarized luminescence, which is highly sought after for 3D displays, secure communications, and spintronics.
In the realm of nanotechnology and molecular electronics, the helical structure of this compound offers a unique pathway for charge transport. pnas.org Future research may focus on designing this compound-based molecular wires or single-molecule transistors, where the helical path influences electron mobility and spin. The ability to synthesize long, functionalized helicenes is crucial for realizing these applications. pnas.org
Asymmetric catalysis will continue to be a fertile ground for this compound research. The design principle will involve creating more sophisticated, "tailor-made" helicene ligands and organocatalysts. rsc.org This will require a deeper understanding of the relationship between the helicene's structure, its functional groups, and its catalytic activity to achieve unprecedented levels of stereocontrol in chemical reactions.
The design of future this compound-based systems will likely be guided by several key principles:
Functionalization: Introducing specific chemical groups onto the helicene backbone to tune its solubility, electronic properties, and ability to interact with other molecules or surfaces.
Extended π-Systems: Building larger, multi-nonahelicene architectures to enhance chiroptical properties and create more complex materials. acs.org
Heteroatom Incorporation: Strategically replacing carbon atoms with heteroatoms (e.g., nitrogen, sulfur, phosphorus) to modulate electronic characteristics and introduce new functionalities. capes.gov.br
Supramolecular Assembly: Designing nonahelicenes that can self-assemble into well-ordered, macroscopic structures, leading to materials with emergent properties. rsc.org
By leveraging these principles, scientists can continue to unlock the vast potential of this compound, paving the way for innovative technologies and a deeper understanding of chiral molecular science.
Q & A
Q. How can thermal and oxidative stability of this compound be rigorously assessed for materials applications?
- Methodological Answer : Use thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Monitor degradation products via GC-MS. Accelerate aging studies (e.g., 70°C/75% RH) and correlate stability with helical strain energy calculated via molecular mechanics .
Key Methodological Notes
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw spectral data in supplementary files .
- Contradiction Analysis : Use open-access platforms like Zenodo to share datasets, enabling peer validation of anomalous results .
- Ethical Reporting : Disclose computational parameters (basis sets, convergence criteria) to ensure reproducibility in theoretical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
